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molecular formula C9H7NO2S B1583024 Methyl benzo[d]thiazole-6-carboxylate CAS No. 73931-63-2

Methyl benzo[d]thiazole-6-carboxylate

Cat. No. B1583024
M. Wt: 193.22 g/mol
InChI Key: ISXQEAJOCDXKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022062B2

Procedure details

Add 1-methyl-3-nitro-1-nitrosoguanidine (5.0 g, 33.9 mmol) to a mixture of diethyl ether (20 mL) and 1N aqueous NaOH (20 mL) at ambient temperature. Separate the organic layer and add it slowly to a solution of benzothiazole-6-carboxylic acid (1.0 g, 5.58 mmol) in THF (50 mL) at 0° C. Evaporate the solvent to obtain the desired intermediate as a yellow solid (1.1 g, 100%). MS (ES+) m/z: 194 (M+H)+.
Name
1-methyl-3-nitro-1-nitrosoguanidine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]N(N=O)C(N[N+]([O-])=O)=N.C(OCC)C.[OH-].[Na+].[S:18]1[C:22]2[CH:23]=[C:24]([C:27]([OH:29])=[O:28])[CH:25]=[CH:26][C:21]=2[N:20]=[CH:19]1>C1COCC1>[CH3:1][O:28][C:27]([C:24]1[CH:25]=[CH:26][C:21]2[N:20]=[CH:19][S:18][C:22]=2[CH:23]=1)=[O:29] |f:2.3|

Inputs

Step One
Name
1-methyl-3-nitro-1-nitrosoguanidine
Quantity
5 g
Type
reactant
Smiles
CN(C(=N)N[N+](=O)[O-])N=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the organic layer
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=CS2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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